2,3-Bis(heptafluoropropyl)quinoxaline
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Overview
Description
2,3-Bis(heptafluoropropyl)quinoxaline is a nitrogen-containing heterocyclic compound characterized by the presence of two heptafluoropropyl groups attached to the quinoxaline core. Quinoxalines are known for their widespread prevalence in natural products, biologically active synthetic drug candidates, and optoelectronic materials . The unique properties of this compound make it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of quinoxaline derivatives, including 2,3-Bis(heptafluoropropyl)quinoxaline, typically involves the condensation of 1,2-diamines with 1,2-diketones . This reaction can be catalyzed by various agents such as titanium silicate-1, molecular iodine, or cerium ammonium nitrate . The reaction is usually carried out in solvents like methanol or acetic acid under reflux conditions . Industrial production methods may involve the use of scalable and recyclable catalysts to ensure high yields and cost-effectiveness .
Chemical Reactions Analysis
2,3-Bis(heptafluoropropyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
2,3-Bis(heptafluoropropyl)quinoxaline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Bis(heptafluoropropyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling and growth . This inhibition can lead to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
2,3-Bis(heptafluoropropyl)quinoxaline can be compared with other quinoxaline derivatives such as 2,3-diphenylquinoxaline and 2,3-bis(phenylamino)quinoxaline . While these compounds share a similar quinoxaline core, the presence of different substituents (e.g., heptafluoropropyl vs. phenylamino) imparts unique properties and applications. For example, 2,3-diphenylquinoxaline derivatives exhibit potent antimicrobial activity, whereas this compound is more commonly used in optoelectronic materials .
Properties
CAS No. |
2559-75-3 |
---|---|
Molecular Formula |
C14H4F14N2 |
Molecular Weight |
466.17 g/mol |
IUPAC Name |
2,3-bis(1,1,2,2,3,3,3-heptafluoropropyl)quinoxaline |
InChI |
InChI=1S/C14H4F14N2/c15-9(16,11(19,20)13(23,24)25)7-8(10(17,18)12(21,22)14(26,27)28)30-6-4-2-1-3-5(6)29-7/h1-4H |
InChI Key |
SEPNHEYQCJPUFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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